molecular formula C10H12N2O4 B613158 (R)-a-Methyl-3-nitrophenylalanine (>98%, >98%ee) CAS No. 1215092-13-9

(R)-a-Methyl-3-nitrophenylalanine (>98%, >98%ee)

Cat. No. B613158
M. Wt: 224,21 g/mole
InChI Key:
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Description

Typically, this would include the compound’s systematic name, other names or identifiers, its molecular formula, and its structure.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Neurochemical Research

(R)-α-Methyl-3-nitrophenylalanine, by virtue of being an analog of phenylalanine, plays a crucial role in neurochemical studies, particularly those focusing on the brain's serotonergic system. The compound has been used to study brain serotonin (5-HT) synthesis rates, leveraging its structural similarity to tryptophan, the serotonin precursor. This application underscores its utility in investigating neuropsychiatric disorders and the brain's response to pharmacological interventions, offering a deeper understanding of serotonin's role in mental health (Diksic & Young, 2001).

Analytical Chemistry

In analytical chemistry, the reaction of ninhydrin with amino acids, where (R)-α-Methyl-3-nitrophenylalanine can serve as a substrate, is a foundational method for detecting, isolating, and analyzing amino acids, peptides, and proteins. This reaction has broad applications across diverse scientific fields, including food science, forensic analysis, and biochemical research, demonstrating the compound's versatility beyond its biochemical implications (Friedman, 2004).

Safety And Hazards

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Future Directions

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Relevant Papers : This would involve a review of academic papers that have been published about the compound, summarizing their findings and noting any significant controversies or unresolved questions.


Please note that the availability of this information can vary widely depending on the specific compound and the extent to which it has been studied. For a less common or less well-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult specialized databases or literature sources, or seek the assistance of a chemist or other expert in the field.


properties

IUPAC Name

(2R)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-3-2-4-8(5-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFGGLYMLNDZAM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid

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